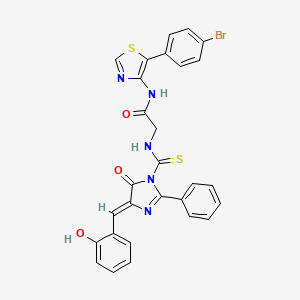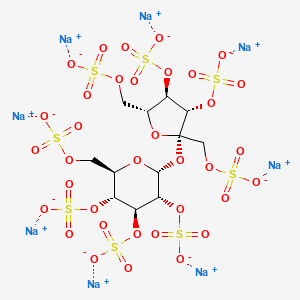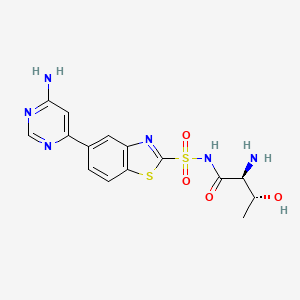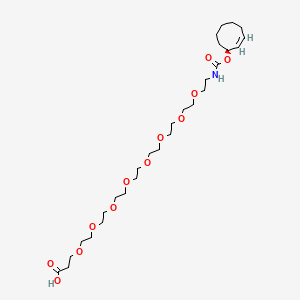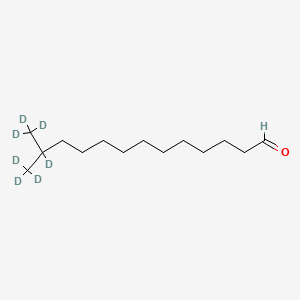
12-Methyltridecanal-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methyltridecanal-d7 is a deuterium-labeled compound with the molecular formula C14D7H21O and a molecular weight of 219.415 . It is a stable isotope-labeled version of 12-Methyltridecanal, which is an aliphatic aldehyde. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
The synthesis of 12-Methyltridecanal-d7 involves the incorporation of deuterium atoms into the 12-Methyltridecanal molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
12-Methyltridecanal-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction converts the aldehyde group into a carboxylic acid. Common reagents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction reduces the aldehyde group to a primary alcohol. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound would yield 12-Methyltridecanoic acid-d7, while reduction would produce 12-Methyltridecanol-d7.
Wissenschaftliche Forschungsanwendungen
12-Methyltridecanal-d7 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 12-Methyltridecanal-d7 involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which are important intermediates in various biochemical reactions. The deuterium labeling allows researchers to track the compound’s behavior and interactions in complex systems, providing insights into its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
12-Methyltridecanal-d7 can be compared with other similar compounds, such as:
12-Methyltridecanal: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
12-Methyltridecanoic acid: The oxidized form of 12-Methyltridecanal, which has a carboxylic acid group instead of an aldehyde group.
12-Methyltridecanol: The reduced form of 12-Methyltridecanal, which has a primary alcohol group instead of an aldehyde group.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound.
Eigenschaften
Molekularformel |
C14H28O |
|---|---|
Molekulargewicht |
219.41 g/mol |
IUPAC-Name |
12,13,13,13-tetradeuterio-12-(trideuteriomethyl)tridecanal |
InChI |
InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3/i1D3,2D3,14D |
InChI-Schlüssel |
OQWNKUAZQSLNSR-HSNISVEUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCCCCCC=O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)
![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)
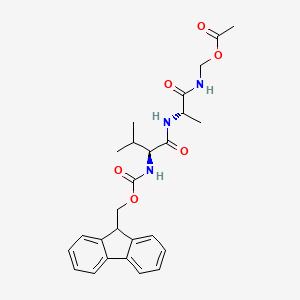
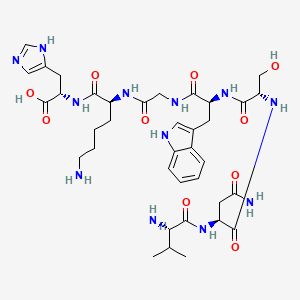
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)
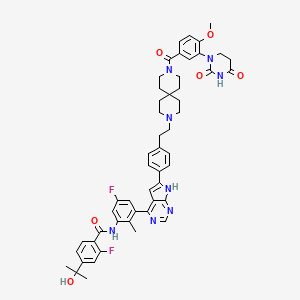
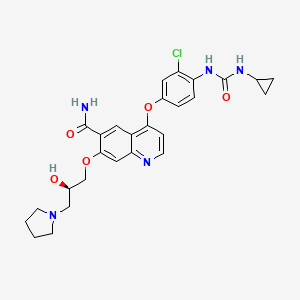
![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
